Tert-butyl 3-azido-2,2-dimethyl-3H-indole-1-carboxylate
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Overview
Description
Indole derivatives are significant in the field of medicinal chemistry due to their presence in a large number of natural products and biologically active compounds . They play a crucial role in cell biology and have been found to possess various biological activities .
Synthesis Analysis
The synthesis of indole derivatives often starts from commercially available materials. For example, tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of indole derivatives can include formylation, reduction, protection of the hydroxy group, and introduction of a formyl group .Scientific Research Applications
Nucleophilic Substitutions and Radical Reactions
Tert-butyl phenylazocarboxylates, a category that includes compounds like tert-butyl 3-azido-2,2-dimethyl-3H-indole-1-carboxylate, are highlighted for their versatility in synthetic organic chemistry. Nucleophilic substitutions of the benzene ring with aromatic amines and alcohols proceed under mild conditions, enabling the generation of azocarboxamides. Additionally, radical reactions facilitated by the tert-butyloxycarbonylazo group include oxygenation, halogenation, and aryl-aryl coupling, showcasing the compound's utility in creating complex organic molecules (Jasch, Höfling, & Heinrich, 2012).
Condensation Reactions
The compound also finds application in condensation reactions of carboxylic acids with non-nucleophilic N-heterocycles and anilides, demonstrating its role in the acylation of a broad spectrum of nitrogen compounds. This process, facilitated by di-tert-butyl dicarbonate (Boc2O), underscores its contribution to expanding the scope of indoles, carboxylic acids, and anilides in synthetic chemistry (Umehara, Ueda, & Tokuyama, 2016).
Catalytic Oxidation
Further, tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate, a related compound, serves as a catalyst for the chemoselective aerobic oxidation of allylic and benzylic alcohols. This process results in the efficient conversion of these alcohols into α,β-unsaturated carbonyl compounds, demonstrating the compound's role in selective oxidation reactions (Shen, Kartika, Tan, Webster, & Narasaka, 2012).
Curtius Rearrangement
The compound also facilitates a mild and efficient one-pot Curtius rearrangement, converting carboxylic acids into acyl azides, which then rearrange to isocyanates, ultimately leading to tert-butyl carbamates. This process highlights the compound's utility in protecting amine functionalities, crucial for synthesizing protected amino acids (Lebel & Leogane, 2005).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Tert-butyl 3-azido-2,2-dimethyl-3H-indole-1-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders . .
Mode of Action
Indole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of this compound would depend on its chemical structure and the nature of its targets.
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways due to their broad spectrum of biological activity . They have been found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities . The specific pathways affected by this compound would depend on its targets and mode of action.
Result of Action
Given the biological activities associated with indole derivatives, this compound could potentially have a range of effects depending on its targets and mode of action .
Properties
IUPAC Name |
tert-butyl 3-azido-2,2-dimethyl-3H-indole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-14(2,3)21-13(20)19-11-9-7-6-8-10(11)12(17-18-16)15(19,4)5/h6-9,12H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMOPPQGRXZIPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)N=[N+]=[N-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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